N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-24(2,3)16-23(28)25-17-22(19-10-12-20(13-11-19)26(4)5)27-15-14-18-8-6-7-9-21(18)27/h6-13,22H,14-17H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIUJYYZNPFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide involves multiple steps. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]-3,3-dimethylbutanamide (CAS 1212078-57-3) Structural Similarities: Both compounds share a bicyclic heterocycle (dihydroindole vs. benzimidazole) linked to a phenylethyl group and a 3,3-dimethylbutanamide. Key Differences: The benzimidazole core in the analogue introduces two nitrogen atoms, enabling additional hydrogen-bonding interactions. This difference may alter target selectivity or binding affinity. Physicochemical Properties: The benzimidazole derivative exhibits a water solubility of 6.2 µg/mL at pH 7.4 , suggesting that the target compound’s dihydroindole core and dimethylamino group could improve solubility due to increased polarity.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide (CAS 112349-82-3)
- Structural Similarities : Both contain a butanamide group linked to a heterocyclic system (isoindole-1,3-dione vs. dihydroindole).
- Key Differences : The isoindole-1,3-dione moiety is fully oxidized, creating a planar, electron-deficient aromatic system, whereas the dihydroindole in the target compound is partially saturated, offering conformational flexibility.
- Functional Implications : The isoindole-1,3-dione’s electron-withdrawing properties may reduce metabolic stability compared to the target compound’s dihydroindole .
Substituent-Driven Comparisons
N-Ethyl-2,2-diisopropylbutanamide and Related Butanamides Structural Simplicity: These compounds lack aromatic or heterocyclic systems but retain the butanamide backbone. Regulatory Context: The FAO/WHO Committee noted insufficient toxicological data for structurally related butanamides, emphasizing the need for additional safety evaluations for the target compound .
N-[4-Amino-3-(trifluoromethyl)phenyl]butanamide Substituent Effects: The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic resistance, contrasting with the dimethylamino group’s electron-donating properties in the target compound. Bioavailability: The CF₃ group may enhance lipophilicity but reduce solubility compared to the dimethylamino substituent .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Regulatory Status of Butanamides
| Compound Class | FAO/WHO Evaluation Status | Key Concerns |
|---|---|---|
| Simple N-alkylbutanamides | Insufficient data | Toxicity, metabolic pathways |
| Target Compound | Not evaluated | Requires safety profiling |
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H35N5O
- Molecular Weight : 485.53 g/mol
- CAS Number : 1005305-48-5
The compound features a unique indole moiety, which is often associated with various biological activities. The presence of a dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.
Anticonvulsant Effects
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related indole derivatives have shown efficacy in maximal electroshock seizure (MES) models. The effective dose (ED50) for these compounds often ranges from 13 to 21 mg/kg, surpassing the efficacy of traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the structure can significantly alter biological activity:
- Electron-Withdrawing Groups : These enhance anticonvulsant activity.
- Electron-Donating Groups : These tend to reduce activity.
In particular, the introduction of substituents at the 4'-N' position has been shown to improve anticonvulsant effects dramatically .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. High bioavailability (80-100%) has been reported for related compounds, suggesting efficient systemic exposure following administration .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives:
- Anticonvulsant Activity : A study demonstrated that a closely related compound showed significant protection against seizures in animal models. The protective index was comparable to established antiseizure medications .
- Neuroprotective Effects : Another investigation indicated that derivatives could modulate sodium channel activity, providing insights into their potential use in treating neurological disorders characterized by hyperexcitability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide?
- Methodological Answer : The synthesis of structurally related indole-ethyl-butanamide derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 2,3-dihydro-1H-indole with a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) to form the indole-ethyl intermediate.
- Step 2 : Amide coupling using 3,3-dimethylbutanoyl chloride or activated esters under conditions like HATU/DIPEA in DMF .
- Optimization : Reaction temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for yield improvement. Characterization via H/C NMR and LC-MS is essential to confirm purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H NMR to confirm aromatic proton environments (e.g., indole C2-H at δ 6.8–7.2 ppm) and dimethylamino protons (δ 2.8–3.1 ppm). C NMR detects carbonyl signals (amide C=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 405.25; observed 405.24) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC values with controls like doxorubicin .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors 5-HT) to explore CNS activity .
- Solubility and Stability : Measure logP (octanol/water) and plasma stability (37°C, 24h) to guide formulation .
Advanced Research Questions
Q. How does the substitution pattern (e.g., dimethylamino group) influence structure-activity relationships (SAR) in related compounds?
- Methodological Answer :
- Comparative SAR : Replace the 4-(dimethylamino)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Evaluate changes in binding affinity (e.g., via SPR or ITC) to targets like GPCRs .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen-bonding residues .
- Data Interpretation : Correlate substituent effects with bioactivity using multivariate regression (e.g., Hammett σ values vs. IC) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardization : Use identical cell lines (ATCC-verified), assay protocols (e.g., pre-incubation time), and positive controls .
- Meta-Analysis : Aggregate data from ≥3 independent studies (e.g., cytotoxicity across 10 µM–1 mM) and apply statistical tools (ANOVA with Tukey’s post-hoc) .
- Mechanistic Follow-Up : Conduct transcriptomics (RNA-seq) or proteomics to identify off-target effects that may explain variability .
Q. How can enantiomeric purity impact its biological efficacy, and what chiral resolution methods are recommended?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers. Confirm resolution via circular dichroism (CD) .
- Biological Impact : Test isolated enantiomers in receptor-binding assays (e.g., 5-HT for hallucinogenic analogs) to identify stereoselective activity .
- Synthesis of Pure Enantiomers : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps to avoid racemization .
Q. What advanced material science applications exist for this compound?
- Methodological Answer :
- Optoelectronic Studies : Characterize UV-Vis absorption (λ ~280 nm) and fluorescence emission for potential use in organic LEDs .
- Crystallography : Grow single crystals via slow evaporation (acetonitrile:water 1:1) and analyze X-ray diffraction to study π-π stacking interactions .
- Polymer Incorporation : Blend with PMMA or PVA and test thermal stability (TGA) for flexible electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
